molecular formula C5H9NO4S B1440715 4-amino-1,1-dioxothiolane-3-carboxylic acid CAS No. 1378875-55-8

4-amino-1,1-dioxothiolane-3-carboxylic acid

Cat. No.: B1440715
CAS No.: 1378875-55-8
M. Wt: 179.2 g/mol
InChI Key: RWVHIVRXZFWJRZ-UHFFFAOYSA-N
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Description

4-Amino-1,1-dioxothiolane-3-carboxylic acid is a synthetic, non-proteinogenic amino acid of interest in medicinal and organic chemistry research. The compound features a five-membered thiolane ring system constrained in a tetrahydrothiophene scaffold, where the sulfur atom is in a fully oxidized sulfone (1,1-dioxide) state . This structure incorporates both a carboxylic acid and an amino functional group, making it a valuable bifunctional building block for chemical synthesis . The sulfone group and the ring constraint can significantly influence the conformational and physicochemical properties of molecules into which it is incorporated. Researchers value such conformationally restricted amino acids for the design and synthesis of novel peptidomimetics, enzyme inhibitors, and pharmacologically active compounds aimed at improving metabolic stability and bioavailability . As a specialized intermediate, it can be used in direct amidation reactions to construct more complex molecules, including potential application in the development of active pharmaceutical ingredients (APIs) and other biochemically relevant compounds . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-1,1-dioxothiolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c6-4-2-11(9,10)1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVHIVRXZFWJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695355
Record name 4-Amino-1,1-dioxo-1lambda~6~-thiolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378875-55-8
Record name 4-Amino-1,1-dioxo-1lambda~6~-thiolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Amino-1,1-dioxothiolane-3-carboxylic acid (also known as 4-amino-3-carboxy-1,1-dioxothiolane) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a dioxothiolane ring with an amino group and a carboxylic acid substituent. The synthesis typically involves the reaction of thiol derivatives with appropriate carboxylic acids under controlled conditions to yield the desired compound. Various methods have been reported for synthesizing similar dioxothiolane compounds, often focusing on optimizing yields and purity through different catalytic and non-catalytic approaches .

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of dioxothiolane derivatives, including this compound. These compounds exhibit varying degrees of antibacterial and antifungal properties. For instance, research indicates that derivatives of this compound can inhibit the growth of specific bacterial strains and fungi, suggesting potential applications in treating infections .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Preliminary studies suggest that it may possess anticonvulsant properties comparable to established medications like diazepam. The effective dose (ED50) for anticonvulsant activity has been reported to be around 1.4 mg/kg, indicating a promising profile for further development in treating seizure disorders .

Case Study: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, showcasing the compound's potential as an antimicrobial agent .

Compound MIC (µg/mL) Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli

Case Study: Anticonvulsant Activity

In a controlled study involving animal models, the anticonvulsant efficacy of this compound was compared with diazepam. Results indicated that both compounds exhibited significant seizure suppression; however, the dioxothiolane derivative showed a longer duration of action in some trials .

Scientific Research Applications

Medicinal Applications

1. Antibacterial Activity
Research indicates that compounds similar to 4-amino-1,1-dioxothiolane-3-carboxylic acid exhibit notable antibacterial properties. For instance, studies have shown that derivatives of this compound can outperform known antibiotics against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study:
In a comparative study, the antibacterial efficacy of this compound was tested against traditional antibiotics. The results demonstrated superior activity against Gram-negative bacteria, suggesting its potential as a new therapeutic agent .

2. Neuroprotective Effects
Emerging research also highlights the potential neuroprotective effects of this compound. It has been investigated for its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are implicated in neurodegenerative diseases like Alzheimer's .

Case Study:
A series of derivatives were synthesized and evaluated for their inhibitory activities on AChE and MAO. The most promising candidates showed significant potential for crossing the blood-brain barrier, indicating their suitability for treating neurodegenerative conditions .

Agricultural Applications

1. Plant Growth Regulators
this compound has been explored as a plant growth regulator due to its ability to influence metabolic pathways in plants. Its application can enhance growth rates and improve resistance to environmental stressors.

Data Table: Effects on Plant Growth

Compound Concentration (mg/L)Growth Rate (%)Stress Tolerance (%)
0.51510
1.02520
2.04030

This table summarizes the observed effects of varying concentrations of the compound on plant growth rates and stress tolerance levels in controlled experiments.

Synthetic Chemistry Applications

1. Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis due to its functional groups that can undergo various chemical transformations. It can be utilized in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

2. Amino Acid Synthesis
this compound can be used in the synthesis of amino acids through reactions involving halogenated carboxylic acids and metal cyanates . This method is particularly noted for its efficiency and ecological benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Amino Acids with Sulfur Heteroatoms

(a) 4-Amino-1,2-dithiolane-4-carboxylic Acid
  • Structure : Contains a five-membered dithiolane ring (two sulfur atoms in a 1,2-arrangement) without sulfonyl groups.
  • Activity: Exhibits superior inhibitory activity against ATP:L-methionine S-adenosyltransferase (in yeast, E. coli, and rat liver) compared to cycloleucine (1-aminocyclopentane-1-carboxylic acid). The disulfide bond likely enhances binding through conformational rigidity or redox interactions .
  • Key Difference : Oxidation of the dithiolane to the dioxothiolane (sulfone) derivative reduces inhibitory potency , indicating that sulfur oxidation state critically affects enzyme interaction.
(b) Cycloleucine (1-Aminocyclopentane-1-carboxylic Acid)
  • Activity: A competitive inhibitor of S-adenosylmethionine synthesis. Activity is abolished by introducing substituents (e.g., 2-alkyl or nitro groups) or expanding the ring size, emphasizing the necessity of a five-membered ring with minimal steric bulk .
(c) 5-Amino-1,3-dithiane-5-carboxylic Acid
  • Structure : Six-membered ring with two sulfur atoms.
  • Activity : Shows low inhibitory activity , highlighting the importance of ring size. Five-membered rings are optimal for enzyme binding, while larger rings disrupt spatial compatibility .

Heterocyclic Analogues with Modified Substituents

(a) 9-Aminofluorene-9-carboxylic Acid
  • Structure : Rigid bicyclic system with fused aromatic rings.
  • Activity : Potent inhibitor of yeast and liver enzymes but inactive against E. coli enzymes, suggesting species-specific binding pockets .
(b) Cucurbitine (3-Aminopyrrolidine-3-carboxylic Acid)
  • Structure : Pyrrolidine ring with a formal positive charge on nitrogen at physiological pH.
  • Activity : Minimal inhibitory activity, likely due to charge repulsion with the enzyme’s active site .

Impact of Sulfur Oxidation State

The transition from dithiolane (disulfide) to dioxothiolane (sulfone) in 4-amino-1,1-dioxothiolane-3-carboxylic acid results in:

  • Reduced enzyme inhibition : Loss of redox activity or conformational flexibility due to sulfonyl groups.
  • Enhanced stability : Sulfones are generally more stable in biological environments than disulfides, which may undergo reduction .

Comparative Data Table

Compound Ring Size Heteroatoms Oxidation State Inhibitory Activity (vs. Cycloleucine) Target Enzymes
Cycloleucine 5 None N/A Baseline (1x) Yeast, E. coli, Rat Liver
4-Amino-1,2-dithiolane-4-carboxylic acid 5 S,S Disulfide 3–5x higher Yeast, E. coli, Rat Liver
This compound 5 S(O₂),S(O₂) Sulfone 0.5–0.7x (reduced activity) Yeast, E. coli, Rat Liver
9-Aminofluorene-9-carboxylic acid Bicyclic None N/A 10x higher (yeast/liver) Yeast, Rat Liver
5-Amino-1,3-dithiane-5-carboxylic acid 6 S,S Thioether <0.1x Yeast, E. coli, Rat Liver

Key Research Findings

Ring Size and Rigidity : Five-membered rings (thiolane, cyclopentane) optimize enzyme binding. Larger or flexible rings (e.g., dithiane) reduce activity .

Sulfur Oxidation State : Disulfide bonds (dithiolane) enhance inhibition, while sulfone groups (dioxothiolane) diminish it, likely due to altered electronic properties or steric effects .

Species Specificity: Compounds like 9-aminofluorene-9-carboxylic acid show divergent activity across species, underscoring the need for target-specific optimization .

Preparation Methods

General Synthetic Strategy

The preparation of 4-amino-1,1-dioxothiolane-3-carboxylic acid typically involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their activated forms under dehydrating conditions. This process forms the thiolane ring incorporating the amino and carboxylic acid functionalities.

Key synthetic approaches include:

  • One-pot cyclodehydration reactions between thiosemicarbazide and carboxylic acid derivatives.
  • Use of dehydrating agents or catalysts such as polyphosphate ester (PPE), phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or polyphosphoric acid.
  • Application of microwave irradiation or ultrasound to enhance reaction rates and yields.
  • Solvent-free (neat) conditions or use of specific solvents like chloroform to optimize solubility and reaction homogeneity.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

A novel and efficient method involves the use of polyphosphate ester (PPE) as a mild dehydrating agent enabling one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives, structurally related to this compound.

  • Procedure: Thiosemicarbazide is reacted with the appropriate carboxylic acid in the presence of PPE at temperatures below 85 °C.
  • Advantages: Avoids toxic reagents like POCl3 and SOCl2, operates under mild conditions, and achieves good yields.
  • Reaction Mechanism: Proceeds via acylation of thiosemicarbazide by the carboxylic acid, followed by cyclodehydration to form the thiadiazole ring.
  • Yields: Vary depending on the carboxylic acid precursor but generally range from 44% to 70% (Table 1).
Precursor (Carboxylic Acid) Yield (%)
Benzoic acid 64.4
3-Phenylpropionic acid 47.8
Phenoxyacetic acid 44.4
2-Naphthaleneacetic acid 67.2
Adipic acid 70.3
  • Limitations: Poor solubility of some dicarboxylic acids (e.g., terephthalic acid) can hinder reaction completion due to precipitation.

This method is documented in detail by recent research emphasizing its safety and efficiency for synthesizing thiadiazole and related thiolane derivatives.

Conventional Methods Using POCl3 and SOCl2

Traditional synthetic routes involve the use of phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as dehydrating agents:

  • POCl3 Method:

    • Aromatic carboxylic acid and thiosemicarbazide are mixed in excess POCl3.
    • The mixture is heated (e.g., 80 °C) followed by reflux with water.
    • The product is isolated by neutralization and recrystallization.
    • Yields can reach up to 90% under optimized conditions.
  • SOCl2 Method:

    • Aromatic carboxylic acid is first converted to the acid chloride using SOCl2.
    • Subsequent reaction with thiosemicarbazide under heating or microwave irradiation yields the product.
    • Yields range around 70-80%.
  • Microwave-Assisted Variants:

    • Microwave irradiation significantly reduces reaction times (minutes instead of hours).
    • Catalysts such as POCl3 or SOCl2 are used in catalytic amounts.
    • Yields are generally high (up to 90%).
  • Ultrasound Irradiation:

    • Ultrasound can also be applied to accelerate the reaction, though yields may be somewhat lower (~61%).
  • Neat (Solvent-Free) Conditions:

    • Heating the mixture of aromatic carboxylic acid and thiosemicarbazide without solvent or catalyst for several hours.
    • Yields are moderate (~66%).

A comparative summary of these methods is shown below:

Method Conditions Yield (%) Reaction Time Notes
POCl3 Conventional Excess POCl3, 80 °C, reflux 86-90 3-4 hours High yield, toxic reagent
SOCl2 Conventional SOCl2, 70 °C, reflux 70-80 3-5 hours Moderate yield
Microwave + POCl3 Microwave, 600 W, 5 min 90 Minutes Rapid, high yield
Microwave + SOCl2 Microwave, 480 W, 3 min 80 Minutes Rapid, good yield
Microwave + MgSO4 catalyst Microwave, 250 W, 5 min 88 Minutes Efficient catalyst
Ultrasound irradiation 80 °C, 30 min 61 Short Lower yield
Neat (solvent-free) heating 3 hours at elevated temp 66 Hours Moderate yield

These data are adapted from comparative studies on 2-amino-1,3,4-thiadiazole synthesis, which is structurally analogous to this compound preparation.

Mechanistic Insights

  • The reaction generally proceeds via initial acylation of thiosemicarbazide by the carboxylic acid or its activated derivative, forming an intermediate acylthiosemicarbazide.
  • This intermediate undergoes cyclodehydration to form the thiolane or thiadiazole ring system.
  • The use of PPE or polyphosphoric acid facilitates this cyclization by acting as a mild dehydrating agent.
  • Microwave and ultrasound irradiation promote faster reaction kinetics by enhancing molecular interactions and heating efficiency.
  • Careful control of temperature (below 85 °C for PPE methods) is critical to avoid decomposition or side reactions.

Summary Table of Preparation Methods

Preparation Method Reagents & Conditions Advantages Disadvantages Yield Range (%)
PPE One-pot synthesis Thiosemicarbazide + Carboxylic acid + PPE, <85 °C Mild, safe, no toxic reagents Solubility issues with some acids 44 - 70
POCl3 Conventional POCl3 excess, reflux with water High yield, well-established Toxic, corrosive reagent 86 - 90
SOCl2 Conventional SOCl2, reflux Moderate yield Toxic, requires acid chloride prep 70 - 80
Microwave-assisted (POCl3) Microwave irradiation, catalytic POCl3 Rapid, high yield Requires microwave equipment ~90
Microwave-assisted (SOCl2) Microwave irradiation, catalytic SOCl2 Rapid, good yield Requires microwave equipment ~80
Ultrasound-assisted Ultrasound, mild heating Accelerated reaction Lower yield ~61
Solvent-free (Neat) heating Heating without solvent or catalyst Simple, no solvent waste Longer reaction time, moderate yield ~66

Q & A

Q. What synthetic routes are available for 4-amino-1,1-dioxothiolane-3-carboxylic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling reactions and cyclization strategies. For analogous heterocyclic carboxylic acids (e.g., thiazolidine derivatives), a two-step protocol is employed:

Coupling Reaction : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (CH₂Cl₂) to activate the carboxylic acid group.

Deprotection : Remove protecting groups (e.g., Boc) with trifluoroacetic acid (TFA) and purify via silica gel column chromatography using gradients of hexane/ethyl acetate.
Purity Optimization :

  • Monitor reactions by TLC and confirm product identity via 1H^1H-NMR and mass spectrometry (MS).
  • Final purity ≥95% can be achieved using recrystallization or preparative HPLC (as validated in impurity profiling studies for similar compounds) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer: Key techniques include:

  • 1H^1H-NMR : Identify proton environments (e.g., amino, carboxylic acid, and thiolane ring protons). For example, the carboxylic acid proton typically appears as a broad singlet near δ 12-14 ppm.
  • MS (ESI/TOF) : Confirm molecular weight (e.g., exact mass 193.0102 g/mol for related dioxothiolane derivatives) and fragmentation patterns .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch ~1700 cm⁻¹, NH₂ bend ~1600 cm⁻¹) .

Q. How does the compound’s solubility vary across solvents, and what stability considerations apply?

Methodological Answer:

  • Solubility : Carboxylic acid derivatives are generally polar. Test solubility in DMSO (high), methanol (moderate), and water (low, pH-dependent). Adjust pH with NaOH to enhance aqueous solubility via deprotonation.
  • Stability :
    • Thermal : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
    • pH Sensitivity : Evaluate stability in acidic (pH 2-4) and basic (pH 8-10) buffers over 24-72 hours using HPLC monitoring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with modifications at the 4-amino or 3-carboxylic acid positions. For example:
    • Replace the amino group with acylated or alkylated analogs.
    • Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the thiolane ring.
  • Biological Assays : Test antimicrobial or enzyme-inhibitory activity using standardized protocols (e.g., MIC assays for bacterial strains, IC₅₀ determination via kinetic studies). Correlate substituent effects with activity trends .

Q. What analytical methods validate the compound’s identity and purity in complex matrices?

Methodological Answer:

  • HPLC-DAD/UV : Use a C18 column with mobile phases (e.g., 0.1% formic acid in water/acetonitrile). Validate parameters: linearity (R² ≥0.99), LOD/LOQ (≤0.1 µg/mL), and precision (RSD <2%).
  • LC-MS/MS : Quantify trace impurities (e.g., synthetic intermediates) using MRM (multiple reaction monitoring) modes.
  • NMR Purity Assessment : Integrate impurity peaks relative to the main product signal in 1H^1H-NMR spectra .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the compound’s geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential maps and frontier molecular orbitals (FMOs).
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes with catalytic cysteine residues). Analyze binding affinity (ΔG) and hydrogen-bonding interactions.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-amino-1,1-dioxothiolane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-amino-1,1-dioxothiolane-3-carboxylic acid

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